3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid
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Overview
Description
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a nitro group at the 5-position of the benzimidazole ring and a propionic acid side chain makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. For example, ortho-phenylenediamine can react with formic acid to form benzimidazole.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Introduction of the Propionic Acid Side Chain: The nitrated benzimidazole is then subjected to a Friedel-Crafts acylation reaction with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propionic acid side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, alkyl halides.
Esterification: Alcohols (methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed
Reduction: 3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid.
Substitution: Various halogenated, sulfonated, or alkylated derivatives of the benzimidazole ring.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, antifungal, and antiviral activities. The nitro group and benzimidazole core are known to interact with various biological targets, making this compound a candidate for drug development.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-1H-benzoimidazol-2-yl)-acetic acid: Similar structure but with an acetic acid side chain instead of propionic acid.
5-Nitro-1H-benzoimidazole: Lacks the propionic acid side chain.
3-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid: Similar structure but with a butyric acid side chain.
Uniqueness
3-(5-Nitro-1H-benzoimidazol-2-yl)-propionic acid is unique due to the presence of both the nitro group and the propionic acid side chain, which confer specific chemical reactivity and biological activity. The propionic acid side chain can enhance the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(6-nitro-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-10(15)4-3-9-11-7-2-1-6(13(16)17)5-8(7)12-9/h1-2,5H,3-4H2,(H,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXRNJPINFWOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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